Scientific Field: Oncology, Radiobiology
Summary of Application: Etanidazole is used as a radiosensitizer in radiation therapy.
Methods of Application: Nitroimidazoles like Etanidazole react with DNA radicals caused by IR in the absence of oxygen, stabilizing them.
Results or Outcomes: The use of Etanidazole as a radiosensitizer in radiation therapy has shown promising results in increasing the effectiveness of the treatment.
Summary of Application: The in vivo radiosensitizing activity of Etanidazole was evaluated using tumor-bearing chick embryos.
Methods of Application: The experiment involved the administration of Etanidazole and X-ray irradiation on day 15 chick embryos, with the endpoint being day 18 chick embryos.
Results or Outcomes: A combination treatment with 8 Gy of irradiation and 1.0 mg of Etanidazole showed 35% of significant tumor growth suppression.
Summary of Application: Etanidazole is used in combination with radiotherapy for the treatment of head and neck squamous cell carcinoma.
Methods of Application: Etanidazole is administered at a dose of 2 g/m^2 for a total of 17 doses, three times per week, in combination with conventional radiotherapy.
Scientific Field: Biochemistry, Oncology
Summary of Application: Administration of Etanidazole results in a decrease of glutathione concentration and inhibits glutathione S-transferase.
Results or Outcomes: The decrease in glutathione concentration could potentially make cancer cells more susceptible to treatments.
Scientific Field: Parasitology, Pharmacology
Summary of Application: Etanidazole has been used in pH-sensitive liposomes for the treatment of Trypanosoma cruzi, the parasite that causes Chagas disease.
Etanidazole is a nitroimidazole compound with the chemical formula . It is classified under the category of n-acylethanolamines, characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound has been primarily investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment by increasing tissue sensitivity to ionizing radiation .
The exact mechanism by which Etanidazole enhances the effects of radiation therapy is still under investigation. However, some theories suggest it might work through these mechanisms [, ]:
The biological activity of etanidazole is primarily associated with its ability to sensitize hypoxic tumor cells to radiation therapy. It has been shown to improve the efficacy of radiotherapy by increasing the level of DNA damage in cancer cells exposed to radiation. This effect is particularly beneficial in treating tumors that are typically resistant to radiation due to low oxygen levels . Clinical trials have explored its use in various cancers, including glioblastoma and ependymoma .
Etanidazole can be synthesized through several methods. One common approach involves the reaction of 2-nitroimidazole acetic acid with an active ester coupling reaction. This method allows for the introduction of the necessary functional groups while maintaining the structural integrity of the nitroimidazole framework . The synthesis typically requires precise control over reaction conditions to achieve high yields and purity.
Etanidazole has been primarily studied for its applications in oncology as a radiosensitizer. Its ability to enhance the effects of radiation therapy makes it a valuable candidate for combination treatments in cancer management. Additionally, it has been investigated for potential use in diagnostic imaging and as a therapeutic agent in various malignancies .
Interaction studies involving etanidazole have highlighted its potential risks when combined with certain drugs. For instance, co-administration with benzyl alcohol or bupivacaine may increase the risk of methemoglobinemia, a condition where hemoglobin is altered and unable to effectively transport oxygen . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects during cancer therapy.
Etanidazole shares structural similarities and functional properties with other nitroimidazoles. Below are some notable compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
Misonidazole | Another nitroimidazole used as a radiosensitizer | More extensively studied for hypoxic conditions |
18F-EF5 | A radiotracer used for imaging hypoxic tumors | Primarily utilized in diagnostic applications |
Doranidazole | A derivative also studied for radiosensitization | Focus on radiation-chemical properties |
Etanidazole's uniqueness lies in its specific mechanism of action as a hypoxic cell radiosensitizer, which distinguishes it from other compounds that may not exhibit the same level of efficacy or specificity in targeting hypoxic tumor environments .
Etanidazole’s molecular framework consists of three key components:
The molecule is achiral, lacking stereocenters or geometric isomerism, as confirmed by its absence of optical activity and defined stereodescriptors. Computational descriptors (SMILES: OCCNC(=O)CN1C=CN=C1[N+]([O-])=O
; InChIKey: WCDWBPCFGJXFJZ-UHFFFAOYSA-N
) highlight its planar geometry and hydrogen-bonding capacity.
Etanidazole is synthesized via a three-step protocol:
Optimization Strategies:
Etanidazole exists in two solid forms:
Form | Characteristics | Source |
---|---|---|
Anhydrous | Melting point: 162–165°C; orthorhombic crystal system (P2₁2₁2₁) | |
Monohydrate | Melting point: 154°C; hygroscopic; stabilized by H-bonding with water molecules |
Crystallographic Data:
Modification Type | Original Etanidazole | Modification Strategy | SAR Impact |
---|---|---|---|
Nitroimidazole Position | 2-nitro position | Position isomerism (4-nitro, 5-nitro) | Critical for radiosensitization |
Side Chain Length | N-(2-hydroxyethyl) chain | Chain extension/reduction | Affects cellular uptake |
Functional Group Variation | Amide linkage | Ester, ether linkages | Influences stability |
Ring System | Imidazole ring | Oxazine, triazole rings | Modulates binding affinity |
Electron-Withdrawing Groups | Nitro group (-NO2) | Halogen substitution | Determines reduction potential |
Hydrophilic Substituents | Hydroxyl group (-OH) | Amine, carboxyl groups | Controls pharmacokinetics |
Electronic property modifications have focused on modulating the reduction potential of the nitroimidazole core [6]. Quantitative structure-activity relationship studies have identified that compounds with reduction potentials ranging from -320 to -450 millivolts exhibit optimal radiosensitization enhancement ratios [3]. Electron-withdrawing substituents, particularly halogen modifications, have been investigated to fine-tune these electrochemical properties [7].
Ring system variations have explored bicyclic alternatives to the simple imidazole structure. Oxazine-containing derivatives and triazole modifications have shown promising results in maintaining radiosensitization activity while potentially reducing peripheral toxicity [4] [5]. These structural modifications maintain the essential electron affinity characteristics while providing additional sites for further functionalization.
Side chain modifications represent one of the most extensively studied aspects of etanidazole structure-activity relationships. The N-(2-hydroxyethyl) substituent in etanidazole provides both solubility and cellular uptake characteristics that are crucial for therapeutic efficacy [8] [9].
Side Chain Type | Length/Structure | Radiosensitization Effect | Cellular Uptake | Toxicity Profile |
---|---|---|---|---|
Alkyl Chains | C2-C6 linear chains | Decreased with length >C3 | High (C2-C3), Low (>C4) | Low to moderate |
Hydroxyalkyl | Hydroxypropyl, hydroxybutyl | Optimal at C2-C3 | High | Low |
Aminoalkyl | Aminoethyl, aminopropyl | Enhanced cellular uptake | Very High | Moderate |
Aromatic Substituents | Benzyl, phenylethyl | Reduced activity | Moderate | High |
Polyethylene Glycol | PEG-400 to PEG-8000 | Sustained release profile | Variable | Very Low |
Phosphonate Groups | Phosphonoethyl derivatives | Enhanced DNA binding | High | Moderate |
Alkyl chain length studies have revealed an optimal range for radiosensitization activity [8]. Linear alkyl chains of two to three carbons maintain high cellular uptake and radiosensitization efficacy, while longer chains (greater than four carbons) show diminished activity due to reduced cellular penetration and increased lipophilicity that affects distribution [10].
Hydroxyalkyl modifications have been particularly successful in maintaining the balance between hydrophilicity and cellular uptake [9]. The hydroxypropyl and hydroxybutyl derivatives demonstrate comparable radiosensitization enhancement ratios to etanidazole while exhibiting reduced peripheral neuropathy in preclinical studies [11].
Aminoalkyl functionalization represents an important strategy for enhancing cellular uptake through active transport mechanisms [12]. These modifications have shown superior cellular accumulation, particularly in hypoxic environments, though they are associated with increased systemic toxicity that limits clinical application [13].
Polyethylene glycol conjugation has been investigated primarily for controlled release applications [8]. These modifications provide sustained drug release profiles and reduced burst release characteristics, making them suitable for implantable delivery systems for localized radiotherapy enhancement [14].
Comparative analysis of etanidazole with structurally related nitroimidazole radiosensitizers provides essential context for understanding structure-activity relationships and therapeutic positioning [15] [16].
Compound | Chemical Structure | Sensitization Enhancement Ratio | Neurotoxicity Level | Clinical Development Status |
---|---|---|---|---|
Etanidazole (SR-2508) | 2-nitroimidazole + hydroxyethyl | 1.8-2.2 | Moderate | Phase III trials |
Misonidazole | 2-nitroimidazole + methoxypropyl | 1.6-1.9 | High | Discontinued |
Pimonidazole | 2-nitroimidazole + hydroxypiperidinyl | 1.5-1.8 | Low | Preclinical |
Doranidazole | 2-nitroimidazole + morpholinoethyl | 2.1-2.4 | Low | Phase I/II |
KU-2285 | 4-nitroimidazole variant | 1.7-2.0 | Moderate | Preclinical |
RP-170 | Modified nitroimidazole | 1.6-1.9 | Low | Preclinical |
Misonidazole, the predecessor to etanidazole, demonstrated the proof-of-concept for 2-nitroimidazole radiosensitizers but suffered from dose-limiting neurotoxicity [3]. The structural difference lies primarily in the side chain, where misonidazole contains a methoxypropyl group compared to etanidazole's hydroxyethyl substituent. This modification in etanidazole resulted in improved therapeutic index through reduced neurotoxicity while maintaining radiosensitization efficacy [15].
Pimonidazole represents a significant structural departure with its hydroxypiperidinyl side chain [17]. This bulky, cyclic substituent reduces neurotoxicity significantly but at the cost of reduced radiosensitization enhancement ratios. The compound serves primarily as a hypoxia marker rather than a therapeutic radiosensitizer [18].
Doranidazole incorporates a morpholinoethyl side chain that provides superior radiosensitization enhancement ratios compared to etanidazole [17]. The morpholine moiety contributes to enhanced cellular uptake and prolonged intracellular retention in hypoxic environments. Clinical development has progressed to Phase I/II trials based on these favorable characteristics [9].
KU-2285 represents exploration of 4-nitroimidazole positioning as an alternative to the 2-nitroimidazole core [16] [19]. While maintaining reasonable radiosensitization activity, the compound has not demonstrated clear advantages over 2-nitroimidazole derivatives in terms of efficacy or toxicity profile.
Quantitative structure-property relationship modeling has provided systematic approaches to understanding and predicting the radiosensitization activity of etanidazole derivatives [6] [20]. These computational approaches have identified critical molecular descriptors that correlate with biological activity and toxicity profiles.
Descriptor Type | Key Descriptors | Correlation with Activity (R²) | Predictive Significance | Model Application |
---|---|---|---|---|
Electronic Properties | HOMO/LUMO energies | 0.78-0.85 | High | Radiosensitization prediction |
Steric Parameters | Molecular volume, surface area | 0.65-0.72 | Moderate | Cellular uptake modeling |
Lipophilicity | LogP, LogD values | 0.71-0.79 | High | ADME properties |
Hydrogen Bonding | H-bond donors/acceptors | 0.68-0.75 | Moderate | Protein binding |
Molecular Topology | Connectivity indices | 0.62-0.69 | Low-Moderate | General activity screening |
Quantum Chemical | Electron density distribution | 0.82-0.89 | Very High | Mechanism elucidation |
Electronic property descriptors have demonstrated the highest correlation with radiosensitization activity [6]. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations provide direct insight into the electron affinity characteristics that determine bioreductive activation potential. Compounds with LUMO energies in the range of -1.2 to -1.8 electron volts show optimal radiosensitization enhancement ratios [21].
Projection pursuit regression models have been developed that combine multiple descriptor types to achieve superior predictive accuracy [6]. These advanced models incorporate heuristic methods for descriptor selection and demonstrate regression coefficients of 0.92 for training sets and 0.90 for test sets, with root mean square errors of 0.18 and 0.17, respectively [6].
Quantum chemical descriptors have provided the most mechanistically relevant insights into structure-activity relationships [6]. Electron density distribution calculations reveal the sites most susceptible to bioreductive metabolism and help predict metabolite formation patterns that correlate with both efficacy and toxicity profiles.
Lipophilicity descriptors, particularly LogP and LogD values, correlate strongly with cellular uptake and distribution characteristics [22]. Optimal LogP values for nitroimidazole radiosensitizers range from 0.2 to 1.5, balancing cellular penetration with adequate aqueous solubility for systemic administration [23].
Hydrogen bonding descriptors provide insight into protein binding characteristics and cellular transport mechanisms [22]. The number of hydrogen bond donors and acceptors correlates with both plasma protein binding and cellular uptake efficiency, with implications for therapeutic dosing and toxicity profiles.
The integration of these QSPR models has facilitated rational drug design approaches for next-generation nitroimidazole radiosensitizers [24] [25]. These computational tools enable prediction of activity, selectivity, and toxicity profiles before synthesis, significantly accelerating the optimization process for improved therapeutic agents.
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